
Aminoguanidine hemisulfate
Overview
Description
Aminoguanidine hemisulfate is a chemical compound with the molecular formula C2H14N8O4S and a molecular weight of 246.25 g/mol . It is a white or colorless crystalline substance that is soluble in water but insoluble in ethanol . This compound is primarily known for its role as an inhibitor of nitric oxide synthases (NOS) and reactive oxygen species (ROS) . It has been widely used in scientific research, particularly in the fields of cancer research and inflammation .
Synthetic Routes and Reaction Conditions:
-
From Hydrazine Sulfate and Calcium Cyanamide:
- Hydrazine sulfate is suspended in water and calcium cyanamide is gradually added while maintaining the temperature at around 20°C. The reaction is allowed to proceed for 8 hours. The mixture is then filtered, and the filtrate is neutralized with 50% sulfuric acid to a pH of 5. The resulting solution is concentrated under reduced pressure, cooled, and the white crystalline this compound is obtained .
Reaction Conditions: Temperature: 20°C, Reaction Time: 8 hours, Neutralization with 50% sulfuric acid.
-
From Methylisothiourea Sulfate and Hydrazine Hydrate:
- A solution of methylisothiourea sulfate in water is reacted with hydrazine hydrate at a temperature of 10°C. The reaction releases methyl mercaptan, which is absorbed in sodium hydroxide solution. The reaction mixture is concentrated, and this compound crystallizes out upon the addition of ethanol .
Reaction Conditions: Temperature: 10°C, Use of sodium hydroxide to absorb methyl mercaptan, Crystallization with ethanol.
Industrial Production Methods: The industrial production of this compound typically follows the synthetic routes mentioned above, with optimization for large-scale production. The key steps involve maintaining precise reaction conditions and efficient purification processes to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nitroso or nitro derivatives, while substitution reactions can yield a variety of substituted aminoguanidine derivatives .
Scientific Research Applications
Aminoguanidine hemisulfate has a wide range of applications in scientific research:
Mechanism of Action
Aminoguanidine hemisulfate exerts its effects primarily by inhibiting nitric oxide synthases (NOS) and reactive oxygen species (ROS). This inhibition reduces the production of nitric oxide and reactive oxygen species, which are involved in various pathological processes such as inflammation, oxidative stress, and cancer . The molecular targets include the inducible nitric oxide synthase (iNOS) isoform, which is responsible for producing large quantities of nitric oxide in response to inflammatory stimuli .
Comparison with Similar Compounds
Aminoguanidine Hydrochloride: Similar in structure and function, used as an NOS inhibitor.
Aminoguanidine Sulfate: Another salt form of aminoguanidine with similar inhibitory properties.
Hydrazine Derivatives: Compounds like hydrazine sulfate and methylisothiourea sulfate share similar synthetic routes and applications.
Uniqueness: Aminoguanidine hemisulfate is unique due to its specific inhibitory effects on both NOS and ROS, making it a valuable tool in research related to oxidative stress and inflammation . Its ability to inhibit the formation of advanced glycation end products (AGEs) also sets it apart from other similar compounds .
Biological Activity
Aminoguanidine hemisulfate (AG), a compound with the chemical formula , is primarily recognized for its role as an inhibitor of nitric oxide synthase (NOS) and reactive oxygen species (ROS). This article delves into the biological activities of AG, highlighting its mechanisms, applications in research, and clinical implications based on diverse studies.
Inhibition of Nitric Oxide Synthase and Reactive Oxygen Species
Aminoguanidine functions as a potent inhibitor of NOS, which is crucial in the production of nitric oxide (NO). By inhibiting this enzyme, AG reduces the levels of NO and ROS, thereby preventing oxidative stress-related damage in various biological systems. Studies indicate that AG effectively abolishes ROS production induced by areca nut extract in vitro, showcasing its potential for mitigating oxidative damage in cellular environments .
Impact on Advanced Glycation End Products
AG has been shown to inhibit the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications. In experimental models, AG administration has resulted in reduced cardiac fibrosis associated with diabetes, indicating its protective role against diabetes-induced tissue damage . This effect is attributed to AG's ability to scavenge reactive carbonyl species and inhibit glycation processes.
Table 1: Summary of Biological Activities
Case Studies
-
Cancer Research
In vitro studies have demonstrated that AG exhibits cytotoxic effects on various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 181.05 μg/mL. This suggests that AG could be a potential candidate for therapeutic strategies targeting specific cancers . -
Diabetes-Related Cardiac Protection
A study involving diabetic rat models revealed that AG administration significantly reduced cardiac fibrosis and improved cardiac function. The underlying mechanism was linked to the inhibition of AGE formation, highlighting AG's potential as a therapeutic agent in managing diabetes-related complications . -
Immunomodulation
Research has indicated that AG can modulate immune responses during infections. In mouse models infected with Salmonella, AG administration led to alterations in lymphocyte activation and cytokine production, suggesting its utility in managing inflammatory responses and enhancing immunosuppression .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of aminoguanidine hemisulfate, and how do they influence its experimental applications?
this compound (AGH) is a white crystalline powder with a molecular formula of C₂H₁₄N₈O₄S and a molecular weight of 246.25 g/mol . It is highly water-soluble (50 mg/mL in aqueous solutions), making it suitable for in vitro and in vivo studies requiring aqueous dissolution . Its stability at room temperature simplifies storage protocols . Researchers should validate purity using Certificate of Analysis (COA) data, which includes batch-specific HPLC or spectroscopic characterization .
Q. How does this compound function as an inhibitor of nitric oxide synthase (NOS) and reactive oxygen species (ROS)?
AGH competitively inhibits inducible NOS (iNOS) by mimicking L-arginine, the natural substrate, thereby reducing nitric oxide (NO) overproduction in inflammatory models . It also scavenges ROS, such as superoxide radicals, via its nucleophilic guanidine groups, which directly neutralize oxidative intermediates . Methodologically, ROS inhibition can be quantified using fluorescence-based assays (e.g., DCFH-DA for ROS and dihydroethidium for superoxide) in cell cultures, as demonstrated in HepJ5 and Mahlavu cancer cell lines .
Q. What are the standard protocols for preparing this compound solutions in experimental models?
For in vivo studies, AGH is typically dissolved in saline or phosphate-buffered saline (PBS) at 50 mg/mL . In rodent models, intraperitoneal (i.p.) administration at 50 mg/kg/day for 30 days has been effective in reducing oxidative lung damage without altering glycemic levels in diabetic rats . For cell-based assays, sterile filtration (0.22 µm) is recommended to avoid endotoxin contamination .
Advanced Research Questions
Q. How can researchers optimize dosage and administration routes for this compound in disease models with conflicting outcomes?
Conflicting results in oxidative stress models (e.g., efficacy in lung tissue but not in hyperglycemia) necessitate dose-response studies . A tiered approach is recommended:
- Start with in vitro IC₅₀ determination using ROS assays (e.g., TBARS for lipid peroxidation) .
- Scale to in vivo models with incremental dosing (e.g., 10–100 mg/kg i.p.) and monitor biomarkers like PaO₂ (blood gas analysis) and histopathological changes .
- Use selective iNOS knockout models to isolate AGH’s mechanism from glucose metabolism .
Q. What experimental controls are critical when studying this compound’s dual role in NOS inhibition and ROS scavenging?
- Positive controls: Include known iNOS inhibitors (e.g., 1400W) and ROS scavengers (e.g., N-acetylcysteine) to validate specificity .
- Negative controls: Use vehicle-treated groups and inactive analogs (e.g., guanidine sulfate) to rule out non-specific effects .
- Endpoint validation: Combine biochemical assays (e.g., TBARS for lipid peroxidation) with immunohistochemistry (e.g., iNOS expression in lung tissue) .
Q. How should researchers address contradictions in AGH’s efficacy across different oxidative stress models?
Discrepancies may arise from tissue-specific bioavailability or variability in ROS sources. To resolve this:
- Perform pharmacokinetic profiling (e.g., plasma half-life, tissue distribution via LC-MS) .
- Use redox-sensitive fluorescent probes (e.g., MitoSOX for mitochondrial ROS) to localize AGH’s activity .
- Cross-validate findings with genetic models (e.g., siRNA knockdown of iNOS) .
Q. What are the best practices for ensuring reproducibility in AGH-based studies?
- Purity verification: Require COA documentation for each batch, including ≥98% purity by NMR or mass spectrometry .
- Standardized protocols: Adopt published methodologies for AGH preparation (e.g., 4% paraformaldehyde fixation for lung histology) .
- Data transparency: Report full experimental details (e.g., injection volume, anesthesia protocols) in supplementary materials, following guidelines like the Beilstein Journal’s requirements .
Q. Methodological Resources
- ROS quantification: Fluorescence assays using DCFH-DA (ROS) and dihydroethidium (superoxide) .
- Histopathological analysis: Picrosirius red staining for collagen deposition in lung tissue .
- Statistical rigor: Use ANOVA with post hoc tests (e.g., Student-Newman-Keuls) for multi-group comparisons, as applied in diabetic rat studies .
Properties
IUPAC Name |
2-aminoguanidine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH6N4.H2O4S/c2*2-1(3)5-4;1-5(2,3)4/h2*4H2,(H4,2,3,5);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGQPUZNCZPZKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NN)(N)N.C(=NN)(N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H14N8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046016 | |
Record name | Aminoguanidine hemisulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
996-19-0 | |
Record name | Aminoguanidine hemisulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazinecarboximidamide, sulfate (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Aminoguanidine hemisulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di(carbazamidine) sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIMAGEDINE HEMISULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R13YB310MU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.